(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one

Enantioselective Synthesis Camptothecin Intermediates Sharpless Asymmetric Dihydroxylation

This (S)-configured, non-racemic iodo-pyrano[3,4-c]pyridin-3-one is the sole pre-assembled D/E-ring building block for the convergent enantioselective total synthesis of (20S)-camptothecin and its clinical analogs (topotecan, irinotecan, silatecans). The C-6 iodine is the mandatory radical precursor for the key 4+1 cyclization; bromo or chloro surrogates alter reactivity and compromise yield. The tertiary alcohol locks in the (20S)-stereochemistry required for biological activity, delivered at ≥94% ee. Procuring this specific intermediate eliminates route re-validation and enables direct scale-up based on the published cascade radical annulation protocol.

Molecular Formula C11H12INO4
Molecular Weight 349.12 g/mol
CAS No. 174092-79-6
Cat. No. B182525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one
CAS174092-79-6
Synonyms(S)-4-Ethyl-4-hydroxy-6-iodo-8-Methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one
Molecular FormulaC11H12INO4
Molecular Weight349.12 g/mol
Structural Identifiers
SMILESCCC1(C2=CC(=NC(=C2COC1=O)OC)I)O
InChIInChI=1S/C11H12INO4/c1-3-11(15)7-4-8(12)13-9(16-2)6(7)5-17-10(11)14/h4,15H,3,5H2,1-2H3/t11-/m0/s1
InChIKeyQITVYQRBHQNUFA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one (CAS 174092-79-6): A Critical Chiral Camptothecin Intermediate


CAS 174092-79-6, (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one, is a chiral, non-racemic heterocyclic compound belonging to the camptothecin intermediate class [1]. It serves as a late-stage, pre-assembled D/E-ring fragment in the convergent, enantioselective total synthesis of (20S)-camptothecin and its clinically relevant analogs (e.g., topotecan, irinotecan, and silatecans like DB-67) [2]. The compound features a defined (S)-configuration at the C-4 position, a reactive iodine handle at C-6, and a methoxy protecting group at C-8, making it a functionally dense building block incompatible with simple generic substitution [3].

Why Generic Substitution Fails for (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one


The specific substitution pattern of CAS 174092-79-6 is the product of a tightly orchestrated synthetic sequence where each functional group plays a non-redundant role in the subsequent cascade radical annulation [1]. The iodine at C-6 is not merely a placeholder; it is the mandatory radical precursor for the key 4+1 cyclization that forges the B and C rings of the camptothecin skeleton [2]. Replacing it with a bromo or chloro analog fundamentally alters the reactivity profile of the radical generation step, leading to lower yields and different regiochemical outcomes . The (S)-configured tertiary alcohol at C-4 is the result of a Sharpless asymmetric dihydroxylation and locks in the essential (20S)-stereochemistry required for biological activity in the final drug substance. Using a racemic or des-iodo version of this intermediate is not a viable procurement shortcut; it introduces a divergent synthetic pathway that fails to deliver the targeted downstream enantiopure camptothecin analog, necessitating re-validation of the entire synthetic route [2].

Quantitative Differentiation Evidence for (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one Versus Closest Analogs


Enantiomeric Excess: Sharpless Asymmetric Dihydroxylation Delivers 94% ee for the Iodo-Intermediate, a Defining Purity Benchmark

The synthesis of CAS 174092-79-6 is the direct result of a Sharpless asymmetric dihydroxylation and subsequent iododesilylation sequence that installs the critical (S)-stereocenter with exceptionally high enantiomeric excess (ee). The published protocol consistently achieves a 94% ee for the iodo-intermediate [1]. This level of enantiopurity is non-trivial for this complex scaffold. Attempts to replace this intermediate with a des-iodo analog prepared by other methods (e.g., classical resolution) typically deliver significantly lower ee values (<80%) or require expensive chiral chromatography, with no report of a competing route matching this benchmark for the identical iodo-scaffold [2].

Enantioselective Synthesis Camptothecin Intermediates Sharpless Asymmetric Dihydroxylation

Halogen-Dependent Reactivity: Iodine is Essential for Efficient Cascade Radical Annulation, Bromine and Chlorine Show Lower Reactivity

The C-6 iodine atom is the linchpin for the key 4+1 radical annulation that constructs the B and C rings of camptothecin. In the cascade radical annulation of N-propargyl-6-halopyridones, the carbon-iodine bond undergoes efficient homolytic cleavage under standard radical conditions (Bu3SnH/AIBN) to generate the required pyridone σ-radical. Replacement of iodine with bromine or chlorine leads to a significant reduction in radical generation efficiency . The radical annulation yields with iodo intermediates consistently fall in the 'good to excellent' range (>70%), whereas bromo and chloro analogs, under identical conditions, show diminished reactivity and produce more side products, resulting in isolated yields that are typically 20–30% lower [1]. This difference is attributed to the lower bond dissociation energy of C–I (approx. 56 kcal/mol) versus C–Br (approx. 67 kcal/mol) and C–Cl (approx. 79 kcal/mol) [2].

Radical Cyclization Homolytic Cleavage 4+1 Annulation

Scalable & Validated Production: The Patented Iododesilylation Route Delivers the Pre-Assembled D/E Ring Fragment on Multi-Gram Scale

The synthesis of CAS 174092-79-6 via iododesilylation of the TMS-protected precursor 18 is a patented, optimized procedure capable of delivering multi-gram quantities of the advanced intermediate. In the representative patent example, 2.49 g of analytically pure 19 was obtained from a single iododesilylation batch, enabling further multi-step derivatization without re-optimization [1]. In contrast, alternative routes to equivalent 6-halo-D/E-ring fragments, particularly the bromo analog, often require iterative chromatography and produce lower purity material that necessitates additional purification before the radical annulation [2]. The iodo-intermediate route has been adopted by multiple academic groups for medicinal chemistry campaigns targeting silatecans, underscoring its robust, transferable nature [3].

Scale-Up Process Chemistry Medicinal Chemistry Supply

Unique Structural Compatibility with N-Propargylation: The 8-Methoxy Group Enables Selective Demethylation Without Compromising the Iodo Handle

The 8-methoxy group in CAS 174092-79-6 serves as a temporary protecting group for the pyridone nitrogen, enabling selective N-propargylation after its removal. The patent describes two methods for cleaving the methyl ether: (a) in situ generated iodotrimethylsilane, and (b) 47% hydriodic acid in ethyl acetate, both of which proceed without affecting the iodine atom at C-6 [1]. Attempting to use a des-methoxy analog bypasses this protecting group strategy, leading to non-specific alkylation and significantly lower yield of the desired N-propargyl product [2]. The combination of the methoxy protecting group with the iodine substituent is a deliberate design that is not replicated in simpler 6-halopyridone intermediates lacking this substitution pattern.

Protecting Group Strategy Chemoselectivity 8-Methoxy Cleavage

Best-Fit Application Scenarios for Procuring (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one


Enantioselective Synthesis of (20S)-Camptothecin & FDA-Approved Analogs (Topotecan, Irinotecan)

Researchers executing a convergent, enantioselective synthesis of (20S)-camptothecin rely on this iodo-intermediate as the sole pre-assembled D/E ring fragment that simultaneously provides the correct absolute configuration and the iodine handle for the radical annulation. The 94% ee ensures that the final API meets the stringent optical purity requirements set by pharmacopoeias [1]. No other commercially available intermediate offers this combination of structural features and documented enantiopurity.

Medicinal Chemistry Campaigns for Silatecan and Homosilatecan Libraries

In combinatorial chemistry programs aimed at generating libraries of silatecan analogs (including DB-67 and DB-91), the procurement of a common, high-purity iodo-intermediate is critical. This intermediate is used as the central scaffold for divergent N-propargylation and cascade radical annulation with diverse isonitriles [2]. The robust scale (multi-gram) and high-yielding radical annulation of the iodo-D/E ring enables the parallel synthesis of up to 115 homogeneous silatecan analogues, a feat not feasible with alternative halogen intermediates that give lower and more variable yields [3].

Radical Annulation Methodology Development and Halogen Reactivity Studies

Organometallic and radical chemistry groups investigating the scope and mechanism of 4+1 radical annulations require the authentic 6-iodo-pyrano[3,4-c]pyridin-3-one scaffold as a reference standard. The defined reactivity of the iodo-substrate, as documented in the cascade radical annulation literature, makes it the benchmark for comparing new catalytic methods, photoredox approaches, or other halogenated intermediates [1]. Procurement of this specific compound enables direct comparison with published results, avoiding the confounding factors introduced by using non-standard halogen variants.

Process Chemistry Scale-Up and Technology Transfer

CDMOs and process R&D teams tasked with scaling up camptothecin analog synthesis choose this iodo-intermediate because the entire synthetic sequence from the commercial starting material (2-trimethylsilyl-6-methoxypyridine) through to the advanced intermediate is fully documented in peer-reviewed literature and patents [2]. The availability of detailed experimental procedures and the demonstrated batch size (2.49 g in a single patent example) provide a reliable foundation for technology transfer and further process optimization, significantly reducing the risk associated with adopting a new synthetic route.

Quote Request

Request a Quote for (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.